4-Fluoropyridin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyridin-3-amine dihydrochloride is a fluorinated pyridine derivative. It is a compound of interest in various fields due to its unique chemical properties, which include the presence of a fluorine atom on the pyridine ring. This fluorine substitution imparts distinct electronic characteristics to the molecule, making it valuable in synthetic chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
4-Fluoropyridin-3-amine dihydrochloride is a key intermediate in the synthesis of various new drugs . It plays a crucial role in the synthesis of transforming growth factor-β inhibitors and thrombin inhibitors .
Mode of Action
It is known to interact with its targets to inhibit the action of transforming growth factor-β and thrombin .
Biochemical Pathways
This compound affects the biochemical pathways related to the action of transforming growth factor-β and thrombin . The downstream effects of these pathways could potentially influence various biological processes, including cell proliferation, differentiation, and coagulation.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drugs synthesized using this compound as an intermediate. For instance, in the case of transforming growth factor-β inhibitors, the compound could potentially influence cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridin-3-amine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
4-Fluoropyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyridin-4-amine
- 2-Fluoropyridin-3-amine
- 4-Chloro-3-fluoropyridine
Uniqueness
4-Fluoropyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with tailored biological activities and chemical reactivity .
Properties
IUPAC Name |
4-fluoropyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARISSVMWJGRQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.